molecular formula C10H15N3O2 B3284288 1H-Imidazole-4-carboxylic acid, 1-(4-piperidinyl)-, methyl ester CAS No. 782493-58-7

1H-Imidazole-4-carboxylic acid, 1-(4-piperidinyl)-, methyl ester

Cat. No.: B3284288
CAS No.: 782493-58-7
M. Wt: 209.24 g/mol
InChI Key: NJKIIRPYBHIWDE-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carboxylic acid, 1-(4-piperidinyl)-, methyl ester is a heterocyclic compound featuring an imidazole core substituted at the 1-position with a 4-piperidinyl group and at the 4-position with a methyl ester. This compound is of interest in medicinal chemistry due to the structural versatility of imidazole derivatives, which are common in drug design for targeting enzymes and receptors .

Properties

IUPAC Name

methyl 1-piperidin-4-ylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-15-10(14)9-6-13(7-12-9)8-2-4-11-5-3-8/h6-8,11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKIIRPYBHIWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=N1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701225139
Record name Methyl 1-(4-piperidinyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

782493-58-7
Record name Methyl 1-(4-piperidinyl)-1H-imidazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=782493-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(4-piperidinyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

1H-Imidazole-4-carboxylic acid, 1-(4-piperidinyl)-, methyl ester has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the behavior of imidazole derivatives in biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1H-Imidazole-4-carboxylic acid, 1-(4-piperidinyl)-, methyl ester exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or medical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Variations

The table below highlights key structural differences and properties of analogous imidazole-4-carboxylate derivatives:

Compound Name & CAS (if available) Substituents Key Physical Properties Notable Features
1H-Imidazole-4-carboxylic acid, 1-(4-piperidinyl)-, methyl ester 1-(4-piperidinyl), 4-methyl ester Inferred: Moderate lipophilicity, H-bond donor Piperidinyl group enhances target interaction
1H-Imidazole-4-carboxylic acid, 1-methyl-, methyl ester 1-methyl, 4-methyl ester M.p. 102–103°C; B.p. 284.6°C; Density 1.18 g/cm³ Simpler structure, lower steric hindrance
1H-Imidazole-4-carboxylic acid, 5-nitro-, methyl ester (CAS 20271-20-9) 5-nitro, 4-methyl ester M.p. 212–213°C; pKa ~5.99 Nitro group increases acidity and stability
1-(2-furanylmethyl)-1H-Imidazole-4-carboxylic acid methyl ester (CAS 871567-04-3) 1-(2-furanylmethyl), 4-methyl ester Molecular formula C₁₀H₁₀N₂O₃ Furan enhances polarity and solubility
1H-Imidazole-4-carboxylic acid,3-(5-fluoro-2,3-dihydro-1H-inden-1-yl)-2,3-dihydro-2-thioxo-, methyl ester 3-(5-fluoro-indenyl), 2-thioxo, 4-methyl ester Density 1.43 g/cm³; pKa ~10.69 Thioxo and fluoro groups modify electronic properties

Biological Activity

1H-Imidazole-4-carboxylic acid, 1-(4-piperidinyl)-, methyl ester (CAS: 782493-58-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₂₂N₄O₃
  • Molecular Weight : 294.35 g/mol
  • CAS Number : 782493-58-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in multiple therapeutic areas:

Anti-inflammatory Activity

Research indicates that derivatives of imidazole compounds exhibit significant anti-inflammatory effects. A study highlighted the structure-activity relationship (SAR) of similar compounds, demonstrating their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The IC₅₀ values for COX-1 and COX-2 inhibition were reported, showing promising anti-inflammatory potential for imidazole derivatives.

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

Antimicrobial Activity

The compound has shown activity against various pathogens, including bacteria and viruses. Its mechanism may involve disrupting microbial cell function or inhibiting specific metabolic pathways critical for pathogen survival.

1H-Imidazole-4-carboxylic acid derivatives are thought to interact with several biological targets:

  • Enzymatic Inhibition : Compounds may inhibit enzymes involved in inflammatory pathways (e.g., COX enzymes).
  • Receptor Modulation : Potential interactions with G-protein coupled receptors (GPCRs) have been suggested, influencing signaling pathways related to inflammation and pain.

Case Studies

Several studies have been conducted to evaluate the efficacy of imidazole derivatives:

  • Anti-inflammatory Efficacy in Animal Models : In a carrageenan-induced paw edema model in rats, imidazole derivatives demonstrated significant reductions in inflammation comparable to standard anti-inflammatory drugs like indomethacin.
  • In Vitro Studies : Various derivatives were screened for their ability to inhibit COX enzymes in vitro, with some showing IC₅₀ values lower than established anti-inflammatory agents.

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of imidazole derivatives:

  • SAR Studies : Substituents on the imidazole ring can significantly influence the potency and selectivity for specific targets.
  • Pharmacokinetics : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles indicate that modifications can improve bioavailability and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for synthesizing 1H-imidazole-4-carboxylic acid derivatives with piperidinyl substituents?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of substituted aldehydes (e.g., 3,4-dichlorophenoxybenzaldehyde) with tert-butyl piperidine carbamate derivatives. For example, compound 9 (3-{5-[3-(3,4-dichlorophenoxy)phenyl]-1-piperidin-4-yl-1H-imidazol-4-yl}-benzoic acid methyl ester) was synthesized via deprotection of the tert-butyl group using trifluoroacetic acid (TFA) in dichloromethane . Key steps include reflux conditions, solvent selection (methanol, dichloromethane), and purification via column chromatography. Characterization relies on HPLC-MS for purity and NMR (¹H/¹³C) for structural confirmation.

Q. How is the structural characterization of 1-(4-piperidinyl)-1H-imidazole-4-carboxylic acid methyl ester typically performed?

  • Methodological Answer : Structural elucidation combines:

  • HPLC-MS : Determines molecular weight and purity (e.g., ESI-TOF MS for accurate mass measurement).
  • NMR spectroscopy : ¹H-NMR identifies proton environments (e.g., piperidinyl protons at δ 2.5–3.5 ppm; imidazole protons at δ 7.0–8.0 ppm), while ¹³C-NMR confirms carbonyl (δ ~165–170 ppm) and ester groups (δ ~50–55 ppm for methyl ester) .
  • Retention time analysis : Used in HPLC to assess compound stability and reproducibility .

Q. What safety considerations are essential when handling 1H-imidazole derivatives in laboratory settings?

  • Methodological Answer : Key safety protocols include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye irritation (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile reagents (e.g., TFA, dichloromethane).
  • Waste disposal : Segregate hazardous waste (e.g., TFA-containing solutions) for neutralization .

Advanced Research Questions

Q. How does the introduction of a piperidinyl group influence the physicochemical properties and reactivity of imidazole-4-carboxylic acid derivatives?

  • Methodological Answer : The piperidinyl moiety enhances:

  • Lipophilicity : Measured via logP values (critical for membrane permeability in bioactive compounds).
  • Conformational flexibility : NMR studies show piperidine ring puckering affects binding to biological targets .
  • Basicity : The nitrogen in piperidine increases solubility in acidic buffers, influencing reaction kinetics in coupling reactions . Comparative studies with non-piperidinyl analogs (e.g., 1H-indazole-4-carboxylic acid) reveal reduced metabolic stability in hepatic microsomal assays .

Q. What methodological challenges arise in optimizing reaction conditions for the deprotection of tert-butyl ester groups in imidazole-piperidine hybrids?

  • Methodological Answer : Key challenges include:

  • Acid sensitivity : Overexposure to TFA can degrade the imidazole ring. Controlled reaction times (e.g., 2–4 hours at 0–5°C) and neutralization with NaHCO₃ post-deprotection mitigate this .
  • Byproduct formation : LC-MS monitoring detects tert-butyl carbocation adducts, requiring iterative purification (e.g., preparative HPLC).
  • Solvent compatibility : Dichloromethane is preferred over THF due to better solubility of intermediates .

Q. How can researchers design comparative studies to evaluate the biological activity of 1-(4-piperidinyl)imidazole derivatives against structurally related compounds?

  • Methodological Answer : A robust framework includes:

  • Structural analogs : Compare with compounds lacking the piperidinyl group (e.g., 1H-imidazole-4-carboxylic acid) or with alternative substituents (e.g., pyrimidinyl in 1-(pyrimidin-2-yl)-1H-imidazole-4-carboxylic acid) .
  • Assay selection : Use enzyme inhibition assays (e.g., kinase profiling) and cell-based viability assays (e.g., IC₅₀ determination).
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like PI3K or mTOR, validated via SPR (surface plasmon resonance) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Imidazole-4-carboxylic acid, 1-(4-piperidinyl)-, methyl ester
Reactant of Route 2
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1H-Imidazole-4-carboxylic acid, 1-(4-piperidinyl)-, methyl ester

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